molecular formula C6H14O B075345 (R)-3,3-Dimethyl-2-butanol CAS No. 1572-96-9

(R)-3,3-Dimethyl-2-butanol

Cat. No.: B075345
CAS No.: 1572-96-9
M. Wt: 102.17 g/mol
InChI Key: DFOXKPDFWGNLJU-RXMQYKEDSA-N
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Description

®-3,3-Dimethyl-2-butanol is an organic compound with the molecular formula C6H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize ®-3,3-Dimethyl-2-butanol involves the Grignard reaction. This process typically starts with the reaction of 3,3-dimethyl-2-butanone with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions. The reaction is followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of 3,3-dimethyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process is carried out in an appropriate solvent, such as ethanol or ether, under controlled temperature conditions.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, ®-3,3-Dimethyl-2-butanol can be produced through catalytic hydrogenation of 3,3-dimethyl-2-butanone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: ®-3,3-Dimethyl-2-butanol can undergo oxidation reactions to form the corresponding ketone, 3,3-dimethyl-2-butanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3,3-Dimethyl-2-butanone.

    Reduction: Various alcohol derivatives.

    Substitution: Corresponding halides and other substituted products.

Chemistry:

    Synthesis of Chiral Compounds: ®-3,3-Dimethyl-2-butanol is used as a chiral building block in the synthesis of various chiral compounds, which are important in asymmetric synthesis.

Biology:

    Enzyme Studies: The compound is used in studies involving alcohol dehydrogenases and other enzymes that catalyze oxidation-reduction reactions.

Medicine:

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of certain pharmaceuticals, particularly those requiring chiral purity.

Industry:

    Solvent and Reagent: It is used as a solvent and reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of ®-3,3-Dimethyl-2-butanol involves its interaction with specific molecular targets, such as enzymes. For example, in oxidation reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze the conversion of the alcohol to the corresponding ketone. The pathways involved include the transfer of electrons and protons, leading to the formation of oxidized products.

Comparison with Similar Compounds

    (S)-3,3-Dimethyl-2-butanol: The enantiomer of ®-3,3-Dimethyl-2-butanol, which has similar chemical properties but different biological activities due to its chiral nature.

    3,3-Dimethyl-2-butanone: The ketone form of the compound, which is a common oxidation product.

    2-Methyl-2-butanol: A structurally similar alcohol with different steric and electronic properties.

Uniqueness:

    Chirality: The ®-enantiomer of 3,3-Dimethyl-2-butanol has unique chiral properties that make it valuable in asymmetric synthesis and chiral resolution processes.

    Reactivity: Its specific reactivity in oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(2R)-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXKPDFWGNLJU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-96-9
Record name 2-Butanol, 3,3-dimethyl-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 3,3-dimethyl-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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